2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole
Description
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2S/c1-10-6-7-13-14(8-10)18-15(17-13)19-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLFMMYVRKEHJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phillips-Ladenburg Cyclocondensation
The 6-methylbenzimidazole core is synthesized via condensation of 4-methyl-o-phenylenediamine with carboxylic acid derivatives under acidic conditions. For example:
NH4_44Cl-Mediated Cyclization
An alternative method uses ammonium chloride as a catalyst:
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Reactants : 4-methyl-o-phenylenediamine (1 eq) and benzaldehyde (1 eq) in ethanol with NHCl (4 eq) at reflux for 4 h.
Sulfur Functionalization: Introduction of (2-Chlorophenyl)methylsulfanyl Group
Base-Mediated Thiol Alkylation
2-Mercapto-6-methyl-1H-benzimidazole is alkylated using 2-chlorobenzyl chloride under basic conditions:
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Reactants :
-
Characterization :
Sodium Hydride in DMF
Higher yields are reported using NaH as a strong base:
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Conditions : 2-Mercapto-6-methyl-1H-benzimidazole (1 eq), 2-chlorobenzyl chloride (1.1 eq), NaH (1.5 eq) in DMF at 0–5°C for 2 h, then room temperature for 12 h.
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Advantage : Faster reaction and reduced byproduct formation.
One-Pot Synthesis Strategies
Simultaneous Cyclization and Alkylation
A one-pot method avoids isolating the 2-mercapto intermediate:
-
Reactants :
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Time (h) | Key Advantage |
|---|---|---|---|---|
| Phillips-Ladenburg + Alkylation | PPA, 130°C; KCO, acetone | 82 | 18 | High purity |
| NHCl Cyclization + NaH Alkylation | Ethanol reflux; NaH, DMF | 92 | 14 | Short reaction time |
| One-Pot Synthesis | DMF, 25°C | 72 | 24 | No intermediate isolation |
Side Reactions and Mitigation
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Over-Alkylation : Excess 2-chlorobenzyl chloride leads to di-alkylated products. Mitigated by using 1.1–1.2 eq alkylating agent.
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Oxidation : Thioether oxidation to sulfoxide occurs in the presence of air. Prevented by conducting reactions under nitrogen.
Scalability and Industrial Relevance
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Continuous Flow Reactors : Improve yield (≥90%) and reduce reaction time to 4–6 h by optimizing mixing and temperature control.
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Cost-Effectiveness : KCO and acetone are preferred for large-scale synthesis due to low toxicity and ease of recycling.
Spectroscopic Validation
Scientific Research Applications
Chemistry
In the realm of chemistry, 2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole serves as a valuable building block for synthesizing more complex molecules. Its reactivity allows for modifications that can lead to the development of new compounds with enhanced properties.
Biology
The compound is being investigated for its potential antimicrobial and antiviral properties. Research indicates that it exhibits significant activity against various microbial strains, including both Gram-positive and Gram-negative bacteria as well as fungi.
Antimicrobial Activity : A study evaluating the antimicrobial efficacy of this compound found that it disrupts essential cellular processes in bacteria, particularly affecting cell division mechanisms through targeting proteins like FtsZ .
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL | Standard Drug MIC μg/mL |
|---|---|---|
| Staphylococcus aureus | 50 | 25 (Ciprofloxacin) |
| Escherichia coli | 62.5 | 50 (Ciprofloxacin) |
| Candida albicans | 250 | 500 (Griseofulvin) |
This table illustrates the effectiveness of this compound compared to standard antibiotics.
Medicine
The compound has been explored for its potential as a therapeutic agent in treating various diseases. Studies have indicated that benzimidazole derivatives exhibit analgesic and anti-inflammatory activities. For instance, research has shown that certain derivatives demonstrate significant reduction in inflammation compared to standard drugs like rofecoxib and indomethacin .
Case Study : In a comparative analysis, compounds derived from benzimidazole frameworks were tested for their analgesic effects, revealing that some exhibited up to 97% reduction in edema at specific dosages compared to standard treatments .
Mechanism of Action
The mechanism of action of 2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial activity or modulation of cellular pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Chlorophenyl Position: The target compound’s ortho-chloro substituent (vs.
- Sulfanyl vs. Sulfonyl : The methylsulfanyl group (–SCH₃) in the target is less electron-withdrawing than sulfonyl (–SO₂–) groups in analogues , which may reduce metabolic stability but improve membrane permeability.
- Nitro Group : The 6-nitro derivative exhibits a higher melting point (202°C) due to strong dipole interactions, contrasting with the target’s lower melting point (135°C).
Biological Activity
2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This compound, characterized by a benzimidazole core with specific substitutions, is being investigated for its therapeutic applications across various diseases.
Chemical Structure and Properties
The compound's structure can be represented as follows:
It features a benzimidazole framework, which is known for its diverse biological activities. The presence of the chlorophenyl and methylsulfanyl groups enhances its interaction with biological targets.
Benzimidazole derivatives typically exhibit their biological effects through several mechanisms:
- Antimicrobial Activity : Benzimidazole compounds disrupt essential cellular processes in bacteria, particularly affecting cell division mechanisms. The target protein often implicated in this action is FtsZ, a key player in bacterial cytokinesis.
- Pharmacokinetics : In silico studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) properties for similar compounds, indicating potential efficacy in vivo.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating various benzimidazole derivatives found that compounds with similar structures displayed potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .
| Microorganism | MIC (μg/mL) | Standard Drug MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 50 | 25 (Ciprofloxacin) |
| Escherichia coli | 62.5 | 50 (Ciprofloxacin) |
| Candida albicans | 250 | 500 (Griseofulvin) |
This table illustrates the Minimum Inhibitory Concentration (MIC) values for the compound compared to standard antibiotics.
Antiviral Activity
The compound is also being explored for its antiviral properties. Although specific data on this compound is limited, related benzimidazole derivatives have shown effectiveness against viral pathogens by inhibiting viral replication mechanisms .
Case Studies
Several studies have highlighted the efficacy of benzimidazole derivatives in clinical settings:
- Antibacterial Efficacy : A recent study demonstrated that a series of benzimidazole derivatives exhibited promising antibacterial activity against multidrug-resistant strains of bacteria, suggesting that modifications to the benzimidazole core can enhance potency .
- Antifungal Activity : Another investigation revealed that certain benzimidazole derivatives significantly inhibited fungal growth, showcasing their potential as antifungal agents in treating infections caused by resistant strains of fungi .
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating that structural modifications can lead to enhanced anticancer activity. For instance, a derivative with a similar scaffold showed an IC50 value of 16.38 μM against breast cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
